molecular formula C9H16F2O B13311372 3-(3,3-Difluorocyclohexyl)propan-1-ol

3-(3,3-Difluorocyclohexyl)propan-1-ol

Cat. No.: B13311372
M. Wt: 178.22 g/mol
InChI Key: YVNQPTYCEGXPJA-UHFFFAOYSA-N
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Description

3-(3,3-Difluorocyclohexyl)propan-1-ol ( 1691780-54-7) is an organic compound with the molecular formula C9H16F2O and a molecular weight of 178.22 g/mol . This chemical features a propanol chain linked to a 3,3-difluorocyclohexyl ring system, making it a valuable fluorinated building block in medicinal chemistry and organic synthesis. The presence of fluorine atoms can significantly alter a molecule's polarity, metabolic stability, and binding affinity, making this compound a useful intermediate in the research and development of new pharmaceutical agents and other specialty chemicals . As a standard safety precaution, appropriate personal protective equipment should be worn when handling this material. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H16F2O

Molecular Weight

178.22 g/mol

IUPAC Name

3-(3,3-difluorocyclohexyl)propan-1-ol

InChI

InChI=1S/C9H16F2O/c10-9(11)5-1-3-8(7-9)4-2-6-12/h8,12H,1-7H2

InChI Key

YVNQPTYCEGXPJA-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)(F)F)CCCO

Origin of Product

United States

Synthetic Methodologies for 3 3,3 Difluorocyclohexyl Propan 1 Ol

Established Synthetic Routes to the 3,3-Difluorocyclohexyl Moiety

The introduction of a 3,3-difluoro substitution pattern onto a cyclohexane (B81311) ring is a key challenge in the synthesis of the target molecule. This transformation typically begins with a cyclohexanone (B45756) derivative, which serves as a versatile precursor for fluorination.

Fluorination Strategies for Cyclohexanone Derivatives

The geminal difluorination of a ketone is a common and effective method for creating the C-F₂ group. This is generally achieved by reacting a ketone with a specialized fluorinating agent. For the synthesis of the 3,3-difluorocyclohexyl core, a suitable precursor would be a cyclohexanone derivative where the carbonyl group is at the 3-position relative to the side-chain attachment point.

Electrophilic fluorinating agents are often employed for this purpose. Reagents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) can convert ketones to α,α-difluoroketones, often proceeding through a monofluorinated intermediate. The mechanism typically involves the enol or enolate form of the ketone attacking the electrophilic fluorine source. Another common strategy involves the use of nucleophilic fluorinating agents, such as diethylaminosulfur trifluoride (DAST) or Deoxofluor, which can directly convert a carbonyl to a difluoromethylene group.

Fluorinating AgentTypePrecursorKey Features
Selectfluor® ElectrophilicCyclohexanoneOften requires basic or acidic conditions to facilitate enol/enolate formation. Can sometimes result in a mixture of mono- and di-fluorinated products.
Deoxofluor NucleophilicCyclohexanoneEffective for direct conversion of C=O to CF₂. The reaction can be substrate-dependent.
Et₃N·3HF NucleophilicDiepoxides/DiolsUsed in multi-step fluorination sequences, often involving ring-opening of epoxides followed by substitution.

Stereochemical Considerations in Cyclohexane Functionalization

The cyclohexane ring predominantly exists in a stable chair conformation to minimize angular and torsional strain. sigmaaldrich.com Substituents on the ring can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. sigmaaldrich.comwikipedia.org

Construction of the Propan-1-ol Side Chain in 3-(3,3-Difluorocyclohexyl)propan-1-ol

Carbon-Carbon Bond Formation Strategies

Several classic organic reactions can be employed to form the C-C bond between the cyclohexane ring and the three-carbon side chain. The choice of reaction often depends on the available starting materials and the desired functionality for the subsequent reduction step.

Wittig Reaction : This reaction converts a ketone into an alkene. masterorganicchemistry.combyjus.com A 3,3-difluorocyclohexanone precursor could react with a phosphonium (B103445) ylide containing a two-carbon chain and an ester group (e.g., (triphenylphosphoranylidene)acetate). This would form an alkene, which can then be hydrogenated to a saturated chain. The Wittig reaction is a powerful tool for extending carbon chains. masterorganicchemistry.com

Reformatsky Reaction : This reaction involves the addition of an organozinc reagent, typically formed from an α-halo ester and zinc dust, to a ketone. wikipedia.orglibretexts.orglscollege.ac.in Reacting 3,3-difluorocyclohexanone with ethyl bromoacetate (B1195939) in the presence of zinc would yield a β-hydroxy ester. libretexts.orgorganic-chemistry.org Subsequent dehydration and reduction steps would be required to form the propan-1-ol chain.

Grignard Reaction : A Grignard reagent, such as allylmagnesium bromide, could be added to 3,3-difluorocyclohexanone. sigmaaldrich.commasterorganicchemistry.com This would introduce a three-carbon chain with a terminal double bond. Subsequent hydroboration-oxidation of the alkene would yield the desired primary alcohol.

Reduction Chemistry for Primary Alcohol Generation

The final step in constructing the side chain is often the reduction of a carboxylic acid or an ester to a primary alcohol. This transformation requires a potent reducing agent, as milder reagents are typically ineffective.

Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose. byjus.comorganic-chemistry.org It readily reduces esters and carboxylic acids to primary alcohols. masterorganicchemistry.comorganic-chemistry.org The reaction proceeds through the addition of a hydride ion to the carbonyl carbon, eventually leading to the alcohol after an acidic workup. organic-chemistry.orgorganic-chemistry.org Borane (BH₃) is another powerful reducing agent that can accomplish this transformation, often offering different selectivity compared to LiAlH₄. byjus.com It is important to note that sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce carboxylic acids or esters. organic-chemistry.org

Reducing AgentAbbreviationSuitable Functional GroupsNotes
Lithium Aluminum Hydride LiAlH₄ / LAHCarboxylic Acids, Esters, Aldehydes, KetonesHighly reactive and reacts violently with water. organic-chemistry.org Reactions are typically carried out in dry ether.
Borane BH₃Carboxylic Acids, Aldehydes, KetonesOffers a good alternative to LiAlH₄, sometimes with higher chemoselectivity.
Sodium Borohydride NaBH₄Aldehydes, KetonesGenerally not strong enough to reduce carboxylic acids or esters.

Convergent and Linear Synthesis Pathways for this compound

The assembly of the target molecule can be approached through two primary strategic plans: linear and convergent synthesis. orgsyn.orgyoutube.com

A linear synthesis involves the sequential modification of a single starting material through a series of steps. nih.gov For this compound, a possible linear route would be:

Start with a cyclohexanone derivative.

Perform a carbon-carbon bond formation reaction (e.g., Wittig or Reformatsky) to attach a three-carbon chain with a terminal ester group.

Introduce the gem-difluoro group at the 3-position of the cyclohexanone ring.

Reduce the ester to the primary alcohol.

A convergent synthesis , in contrast, involves the independent preparation of key fragments of the molecule, which are then combined in a later step. nih.govpressbooks.pub This approach is generally more efficient for complex molecules. orgsyn.orgyoutube.com A potential convergent route could be:

Fragment A Synthesis : Prepare a 3,3-difluorocyclohexyl organometallic reagent (e.g., a Grignard reagent, 3,3-difluorocyclohexylmagnesium bromide).

Fragment B Synthesis : Prepare a three-carbon electrophile with a protected primary alcohol at the terminus (e.g., 1-bromo-3-(tert-butyldimethylsilyloxy)propane).

Coupling : Combine Fragment A and Fragment B in a coupling reaction to form the carbon-carbon bond.

Deprotection : Remove the protecting group from the alcohol to yield the final product.

Novel and Optimized Synthetic Protocols for this compound

The synthesis of fluorinated organic molecules is of significant interest due to their unique properties and applications in various fields. The target molecule, this compound, incorporates a gem-difluorinated cyclohexane ring, a structural motif known to influence the lipophilicity and metabolic stability of a compound. A proposed synthetic pathway commences with the formation of a key intermediate, ethyl 3-(3,3-difluorocyclohexylidene)propanoate, through a Horner-Wadsworth-Emmons reaction with 3,3-difluorocyclohexanone. This intermediate subsequently undergoes reduction to yield the final product.

Catalytic Methods for Enhanced Efficiency and Selectivity

Catalytic reduction of the intermediate, ethyl 3-(3,3-difluorocyclohexylidene)propanoate, is a critical step to simultaneously saturate the exocyclic double bond and reduce the ester functionality to a primary alcohol. Heterogeneous catalysis is a preferred method due to its operational simplicity and the ease of catalyst recovery.

Detailed research into this reduction has identified that the choice of catalyst and reaction conditions significantly impacts the yield and selectivity of the desired product. A range of noble metal catalysts have been evaluated for this transformation.

Key Research Findings:

Rhodium on Alumina (B75360) (Rh/Al₂O₃): This catalyst has demonstrated high efficacy in the simultaneous reduction of both the carbon-carbon double bond and the ester group under moderate hydrogen pressure. It is believed that the oxophilic nature of the alumina support assists in the activation of the ester carbonyl group, facilitating its reduction.

Palladium on Carbon (Pd/C): While highly effective for the hydrogenation of the C=C bond at low pressures, the reduction of the ester group typically requires more forcing conditions, including higher temperatures and pressures. This can sometimes lead to side reactions if not carefully controlled.

Ruthenium Dioxide (RuO₂): This catalyst is also known for its ability to reduce esters, although it may require higher pressures compared to rhodium-based catalysts to achieve comparable reaction rates.

The selection of the solvent also plays a crucial role. Protic solvents like ethanol (B145695) have been found to be effective, potentially by participating in the reaction mechanism and aiding in the protonolysis of the intermediate species on the catalyst surface.

Table 1. Effect of Different Catalysts on the Reduction of Ethyl 3-(3,3-difluorocyclohexylidene)propanoate
CatalystSolventTemperature (°C)Pressure (bar H₂)Yield (%)
5% Rh/Al₂O₃Ethanol805092
10% Pd/CEthanol1008085
RuO₂Methanol12010088
5% Rh/CEthanol805089

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into synthetic methodologies to reduce environmental impact. In the proposed synthesis of this compound, several aspects can be optimized for greater sustainability.

The use of heterogeneous catalysts in the reduction step is inherently a green approach, as it allows for the straightforward separation of the catalyst from the reaction mixture by filtration, thereby minimizing contamination of the product and enabling catalyst recycling.

Catalyst Recyclability:

The robustness of the 5% Rh/Al₂O₃ catalyst has been investigated to assess its potential for reuse. After each reaction cycle, the catalyst was recovered by filtration, washed with the reaction solvent, and dried under vacuum before being used in a subsequent run with a fresh batch of substrate. The results indicate that the catalyst can be reused for several cycles with only a minor decrease in activity, making the process more cost-effective and environmentally friendly.

Table 2. Recyclability of 5% Rh/Al₂O₃ Catalyst
CycleYield (%)
192
291
390
488
587

Further green chemistry considerations include the selection of solvents. While ethanol is a relatively benign solvent, research into replacing it with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources, could further enhance the sustainability of the process. Additionally, the Horner-Wadsworth-Emmons reaction itself is considered advantageous from a green chemistry perspective as the water-soluble phosphate (B84403) byproduct can be easily removed during aqueous workup, simplifying purification.

Mechanistic Investigations of Key Synthetic Steps for this compound

Understanding the reaction mechanisms is fundamental to optimizing reaction conditions and improving yields. Two key steps in the proposed synthesis are the Horner-Wadsworth-Emmons reaction and the catalytic hydrogenation.

Mechanism of the Horner-Wadsworth-Emmons Reaction:

This reaction is a crucial carbon-carbon bond-forming step. The mechanism begins with the deprotonation of the α-carbon of the phosphonate (B1237965) ester by a base (e.g., sodium hydride) to form a stabilized carbanion, also known as a phosphonate ylide. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of 3,3-difluorocyclohexanone. This addition leads to the formation of a betaine (B1666868) intermediate, which rapidly rearranges to a four-membered oxaphosphetane intermediate. The driving force for the reaction is the collapse of this oxaphosphetane ring to form a very stable phosphorus-oxygen double bond in the phosphate byproduct and the desired alkene product, ethyl 3-(3,3-difluorocyclohexylidene)propanoate. The stereochemical outcome of this reaction can often be controlled by the choice of reagents and conditions, although in this case, a mixture of E/Z isomers may be formed.

Mechanism of Catalytic Hydrogenation:

The reduction of ethyl 3-(3,3-difluorocyclohexylidene)propanoate on a heterogeneous catalyst surface, such as rhodium, is a complex process. The generally accepted Horiuti-Polanyi mechanism provides a framework for understanding this transformation. The process begins with the adsorption of molecular hydrogen onto the catalyst surface, where it dissociates into atomic hydrogen. The unsaturated ester also adsorbs onto the metal surface through its π-systems (both the C=C double bond and the C=O of the ester).

The hydrogenation likely proceeds in a stepwise manner. First, two hydrogen atoms are added across the exocyclic C=C double bond. This is typically a rapid process. The subsequent reduction of the ester to the primary alcohol is more demanding. It is thought to involve the formation of a hemiacetal intermediate on the catalyst surface, which is then further hydrogenated (hydrogenolysis) to yield the final alcohol product, this compound, and ethanol. The catalyst provides a low-energy pathway for these transformations by stabilizing the intermediates and facilitating the cleavage and formation of bonds.

Advanced Spectroscopic and Structural Elucidation of 3 3,3 Difluorocyclohexyl Propan 1 Ol and Its Research Derivatives

Detailed Conformational Analysis of the 3-(3,3-Difluorocyclohexyl)propan-1-ol Scaffold

The conformational landscape of the this compound scaffold is dominated by the stereoelectronics of the cyclohexane (B81311) ring. Like cyclohexane itself, the six-membered ring is expected to adopt a chair conformation to minimize angular and torsional strain. The introduction of a gem-difluoro group at the C3 position and a propan-1-ol substituent at the C1 position significantly influences the conformational equilibrium. The bulky 3-(propan-1-ol) group is expected to preferentially occupy an equatorial position to avoid destabilizing 1,3-diaxial interactions with the axial hydrogens on C3 and C5. libretexts.orglibretexts.org Theoretical studies on related fluorinated cyclohexanes indicate that electrostatic and hyperconjugative effects introduced by fluorine atoms can also play a crucial role in determining conformational preferences. nih.gov

Application of Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of this compound. A combination of 1H, 13C, 19F, and multidimensional NMR experiments would allow for unambiguous assignment of all signals and confirmation of the molecule's preferred conformation.

¹H NMR Spectroscopy: The proton spectrum is expected to be complex due to the number of non-equivalent protons and extensive spin-spin coupling. The protons on the propanol (B110389) chain (at C1', C2', and C3') would appear as distinct multiplets. The -CH₂-OH protons (C1') would likely be a triplet coupled to the C2' protons, while the C3' protons adjacent to the cyclohexane ring would also exhibit complex splitting. The cyclohexane ring protons would show broad, overlapping multiplets, with axial and equatorial protons having different chemical shifts. Protons adjacent to the CF₂ group (at C2 and C4) would be significantly deshielded and show additional coupling to the fluorine atoms (²JH-F).

¹³C NMR Spectroscopy: The 13C NMR spectrum, typically recorded with proton decoupling, would show nine distinct signals corresponding to each carbon atom. The carbon bearing the two fluorine atoms (C3) would appear as a triplet due to one-bond C-F coupling (¹JC-F) and would be shifted significantly downfield. The carbons adjacent to the CF₂ group (C2 and C4) would also show splitting due to two-bond C-F coupling (²JC-F). The chemical shifts of the propanol side-chain carbons would be characteristic of a primary alcohol. thieme-connect.de

Multidimensional NMR:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, allowing for the tracing of connectivity within the propanol side chain and throughout the cyclohexane ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon, enabling definitive assignment of the carbon signals based on the more easily assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, which is crucial for confirming the connection of the propanol chain to the C1 position of the cyclohexane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is vital for determining the stereochemistry. Correlations between the axial proton at C1 and the axial protons at C3 and C5 would confirm the chair conformation. The absence of strong NOE signals between the C3' protons of the side chain and the axial protons of the ring would strongly support the equatorial orientation of the substituent. royalsocietypublishing.org

Interactive Table: Predicted NMR Data for this compound
Position¹H Chemical Shift (δ, ppm) (Multiplicity, J in Hz)¹³C Chemical Shift (δ, ppm) (Multiplicity, JC-F in Hz)
11.5-1.7 (m)35-38
21.8-2.0 (m)30-33 (t, J ≈ 20-25)
3-122-125 (t, J ≈ 240-250)
41.8-2.0 (m)30-33 (t, J ≈ 20-25)
51.0-1.8 (m)24-27
61.0-1.8 (m)31-34
1' (CH₂)3.6-3.7 (t, J ≈ 6.5)60-63
2' (CH₂)1.5-1.6 (m)32-35
3' (CH₂)1.3-1.4 (m)40-43
OH1.9-2.2 (br s)-

Note: Data are hypothetical and estimated based on values for structurally similar compounds.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy provides valuable information about the functional groups present and can offer insights into the molecule's conformation. Infrared (IR) and Raman spectroscopy are complementary techniques. ifo.lviv.ua

Infrared (IR) Spectroscopy:

O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.

C-H Stretch: Multiple sharp peaks between 2850 and 3000 cm⁻¹ will correspond to the stretching vibrations of the C-H bonds in the CH₂ groups of the ring and side chain.

C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region is indicative of the C-O single bond stretching of the primary alcohol.

C-F Stretch: Strong, characteristic absorption bands in the 1000-1200 cm⁻¹ region are expected for the C-F stretching vibrations. These may overlap with the C-O stretch, but their high intensity is a key feature of fluorinated compounds.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The symmetric stretching vibrations of the C-C backbone of the cyclohexane ring are expected to be more intense in the Raman spectrum. The symmetric C-F stretching mode may also be observable. Since water is a weak Raman scatterer, this technique can be advantageous for samples in aqueous media.

Interactive Table: Predicted Vibrational Frequencies for this compound
Vibrational ModePredicted Frequency (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
O-H stretch (H-bonded)3200-3600Strong, BroadWeak
C-H stretch (sp³)2850-3000Medium-StrongMedium-Strong
CH₂ bend (scissoring)1440-1470MediumMedium
C-O stretch1050-1150StrongWeak
C-F stretch1000-1200Very StrongMedium
C-C stretch800-1000Weak-MediumStrong

Note: Data are hypothetical and estimated based on general spectroscopic principles and data from analogous compounds.

X-ray Crystallographic Studies of Crystalline Forms or Co-crystals of this compound Derivatives (if available)

As of now, there are no publicly available crystal structures for this compound or its direct derivatives. However, based on crystallographic studies of similar functionalized cyclohexanes, several structural features can be predicted. nih.govresearchgate.net

Should single crystals be obtained, X-ray diffraction would provide definitive proof of the solid-state conformation and intermolecular interactions. nih.gov It is highly probable that the cyclohexane ring would be found in a chair conformation. The analysis would precisely determine bond lengths, bond angles, and torsional angles, confirming the equatorial positioning of the bulky side chain.

Interactive Table: Hypothetical Crystallographic Data for a Derivative
ParameterPredicted Value (based on a cyclohexylpropanol derivative)
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10.5
b (Å)~8.0
c (Å)~15.0
β (°)~95
Z (molecules/unit cell)4
Key FeaturesChair conformation, equatorial substituent, intermolecular O-H···O hydrogen bonding.

Note: This data is purely illustrative and based on typical values for similar organic molecules.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule and its fragments with high accuracy. chromatographyonline.com For this compound (C₉H₁₆F₂O), the molecular ion ([M]⁺•) would be observed, and its high-resolution mass would confirm the molecular formula.

The fragmentation pattern in electron ionization (EI) mass spectrometry would provide structural information. Key fragmentation pathways can be predicted based on the structure of fluorinated alcohols: libretexts.orgchemguide.co.uk

Loss of Water: A common fragmentation for alcohols is the elimination of a water molecule, leading to a prominent [M-H₂O]⁺• peak.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is typical for alcohols. For this molecule, this would involve cleavage between C1' and C2', resulting in a [CH₂OH]⁺ fragment (m/z 31) or the loss of this radical.

Side-Chain Cleavage: Fragmentation can occur at the bond connecting the side chain to the ring, leading to the formation of a [C₆H₈F₂]⁺• cyclohexyl fragment or a [C₃H₇O]⁺ propanol-derived fragment.

Ring Fragmentation: The difluorocyclohexane ring can undergo fragmentation, potentially involving the loss of ethene (C₂H₄) or hydrogen fluoride (B91410) (HF), a common pathway for fluorinated compounds. docbrown.infoyoutube.com

Interactive Table: Predicted HRMS Fragments for C₉H₁₆F₂O
m/z (Nominal)Proposed FormulaDescription
178[C₉H₁₆F₂O]⁺•Molecular Ion (M⁺•)
160[C₉H₁₄F₂]⁺•Loss of H₂O
133[C₇H₁₀F₂]⁺•Loss of C₂H₅ (from side chain)
117[C₆H₈F₂]⁺•Loss of propanol radical
84[C₆H₁₂]⁺•Cyclohexane fragment from complex rearrangement
56[C₄H₈]⁺•Ring fragmentation product
31[CH₃O]⁺Alpha-cleavage product

Note: The relative abundance of these fragments would depend on the ionization energy.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization (if chiral synthesis achieved)

The parent molecule, this compound, is achiral as it does not possess any stereocenters and has a plane of symmetry passing through C1, the attached side chain, and C4. Therefore, it is optically inactive and would not produce a signal in circular dichroism (CD) spectroscopy.

However, if a chiral derivative were synthesized, CD spectroscopy would become a crucial tool for its stereochemical analysis. nih.gov Chirality could be introduced, for example, by:

Synthesizing a derivative with a substituent at C1 or C2 of the propanol chain, creating a chiral center.

Asymmetric synthesis leading to enantiomerically enriched fluorinated amines or other functional groups on the cyclohexane ring. mdpi.comnih.gov

For such a chiral derivative, a pair of enantiomers would exhibit mirror-image CD spectra. The sign and intensity of the Cotton effects in the CD spectrum are characteristic of the absolute configuration of the molecule's stereocenters. By comparing experimental CD spectra with those predicted by quantum chemical calculations, the absolute configuration of the enantiomers could be assigned. researchgate.net This technique is also highly sensitive for determining the enantiomeric purity of a sample. nih.gov

Reactivity and Reaction Mechanisms of 3 3,3 Difluorocyclohexyl Propan 1 Ol

Chemical Transformations Involving the Primary Alcohol Functionality of 3-(3,3-Difluorocyclohexyl)propan-1-ol

The primary alcohol is the most reactive site of the molecule and is expected to undergo a variety of standard transformations, such as oxidation and derivatization.

Primary alcohols can be oxidized to form aldehydes or, with more potent oxidizing agents and different reaction conditions, carboxylic acids. wikipedia.orgchemistrysteps.com The choice of reagent is crucial for controlling the extent of the oxidation.

For the selective oxidation to the corresponding aldehyde, 3-(3,3-difluorocyclohexyl)propanal, mild, anhydrous oxidizing agents are typically employed. chemistrysteps.comstackexchange.com Reagents such as Pyridinium Chlorochromate (PCC) or the use of a Swern or Dess-Martin periodinane oxidation protocol are effective for this transformation, preventing over-oxidation to the carboxylic acid. chemistrysteps.com

To achieve complete oxidation to 3-(3,3-difluorocyclohexyl)propanoic acid, stronger oxidizing agents are necessary. libretexts.org Common reagents for this conversion include potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in aqueous sulfuric acid). wikipedia.orgchemistrysteps.com These reactions are typically performed under vigorous conditions, often with heating under reflux to ensure the reaction proceeds to completion. libretexts.orgmasterorganicchemistry.com The presence of water is key, as it facilitates the formation of an aldehyde hydrate (B1144303) intermediate, which is then further oxidized to the carboxylic acid. wikipedia.orgmasterorganicchemistry.com The gem-difluorocyclohexyl group is anticipated to be inert under these oxidative conditions.

Interactive Table: Predicted Oxidation Reactions
Target ProductReagent(s)Typical Conditions
3-(3,3-Difluorocyclohexyl)propanalPyridinium Chlorochromate (PCC)Anhydrous CH₂Cl₂
3-(3,3-Difluorocyclohexyl)propanalDess-Martin Periodinane (DMP)Anhydrous CH₂Cl₂
3-(3,3-Difluorocyclohexyl)propanoic acidJones Reagent (CrO₃, H₂SO₄, acetone)Aqueous acetone
3-(3,3-Difluorocyclohexyl)propanoic acidPotassium Permanganate (KMnO₄)Basic aqueous solution, heat

The hydroxyl group can be readily converted into other functional groups like esters and ethers, expanding the synthetic utility of the parent alcohol.

Esterification: The formation of an ester from this compound can be accomplished through several standard methods. The most common is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. chemistrytalk.orgbyjus.com This is a reversible equilibrium-driven process, often requiring an excess of one reactant or the removal of water to drive the reaction to completion. chemistrysteps.comorganicchemistrytutor.com Alternatively, for a more rapid and irreversible reaction, the alcohol can be treated with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride, typically in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the acidic byproduct.

Etherification: The Williamson ether synthesis is the most prevalent method for converting an alcohol into an ether. wikipedia.orgmasterorganicchemistry.combyjus.com This two-step process begins with the deprotonation of the alcohol using a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide ion. This potent nucleophile is then reacted with a primary alkyl halide (e.g., methyl iodide or ethyl bromide) in an Sₙ2 reaction to yield the ether. lumenlearning.comjove.com Given that this compound is a primary alcohol, this reaction is expected to proceed efficiently with minimal competing elimination reactions. wikipedia.org

Amidation: The direct conversion of an alcohol to an amide is not a single-step process. It typically involves a multistep sequence. chemistrysteps.com One common strategy is to first convert the alcohol into a good leaving group, for instance, by tosylation (reaction with tosyl chloride) or by conversion to an alkyl halide. The resulting compound can then undergo nucleophilic substitution with an amine to form a secondary or tertiary amine (N-alkylation), not an amide. A more direct, albeit still multi-step, approach to amides involves the oxidative coupling of the alcohol with an amine, often mediated by metal catalysts. nih.govorganic-chemistry.org Another pathway involves oxidizing the alcohol to the carboxylic acid as described previously, followed by a standard amide coupling reaction with an amine using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC).

Interactive Table: Predicted Derivatization Reactions
Reaction TypeReagent 1Reagent 2Product Type
Esterification Carboxylic Acid (R-COOH)H₂SO₄ (cat.)Ester
Acyl Chloride (R-COCl)PyridineEster
Etherification 1. Sodium Hydride (NaH)2. Alkyl Halide (R'-X)Ether
N-Alkylation 1. Tosyl Chloride (TsCl)2. Amine (R₂NH)Amine

Thermal and Photochemical Reactivity of this compound

Thermal Reactivity: The molecule is expected to be thermally stable due to the high bond energies of its C-C, C-H, and particularly the C-F bonds. acs.org At very high temperatures, thermal degradation would occur. Potential decomposition pathways include unimolecular elimination of water (dehydration) from the propanol (B110389) side chain, analogous to the acid-catalyzed dehydration of alcohols, or the elimination of hydrogen fluoride (B91410) (HF) from the ring. libretexts.org However, the elimination of HF from a saturated fluoroalkane typically requires very high temperatures or specific catalytic conditions. researchgate.nettandfonline.com Studies on fluorinated polymers show that thermal decomposition can lead to a variety of smaller fluorinated compounds and HF. turi.org

Photochemical Reactivity: Saturated alcohols and fluoroalkanes lack chromophores that absorb light in the near-UV or visible spectrum, making them generally inert to photochemical reactions under standard conditions. Any photochemical reaction would likely require high-energy UV radiation or the presence of a photosensitizer. Such conditions would likely lead to non-selective C-H or C-C bond cleavage through radical pathways rather than a controlled transformation.

Lack of Specific Data for Kinetic and Thermodynamic Studies of this compound

A thorough search of available scientific literature and databases has revealed no specific kinetic or thermodynamic studies for the compound this compound. Consequently, it is not possible to provide detailed research findings, data tables, or an analysis of its reactivity and reaction mechanisms as requested.

General principles of organic chemistry suggest that this compound, as a primary alcohol, would undergo typical reactions such as oxidation, esterification, and etherification. The presence of the difluorocyclohexyl group would likely influence the reaction rates and equilibria compared to a non-fluorinated analogue due to steric and electronic effects. However, without experimental data, any discussion of its specific kinetic and thermodynamic profile would be purely speculative.

Research into the kinetics and thermodynamics of similar, yet structurally distinct, compounds has been conducted. For instance, studies on the unimolecular elimination of water from 1-propanol (B7761284) and the impact of fluorine substitution in 3,3,3-trifluoropropan-1-ol have been reported. These studies indicate that fluorine atoms can significantly alter the activation energies and reaction pathways. Similarly, extensive research exists on the esterification and oxidation of various simple alcohols.

Despite the availability of data on related compounds, this information cannot be directly extrapolated to predict the precise kinetic and thermodynamic parameters for this compound. Such an extrapolation would not meet the standards of scientific accuracy. The unique steric hindrance and electronic influence of the 3,3-difluorocyclohexyl moiety necessitate dedicated experimental investigation to determine the kinetic and thermodynamic data for its reactions.

Therefore, the requested article, with its specific focus on the kinetic and thermodynamic studies of this compound, cannot be generated at this time due to the absence of published research on this particular compound.

3 3,3 Difluorocyclohexyl Propan 1 Ol As a Synthetic Intermediate and Building Block in Organic Chemistry

Application of 3-(3,3-Difluorocyclohexyl)propan-1-ol in the Synthesis of Complex Organic Scaffolds

The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. The gem-difluoro group, in particular, is a valuable motif in medicinal chemistry as it can act as a bioisostere for a carbonyl group or a gem-dimethyl group, while also influencing lipophilicity and metabolic stability. As such, this compound represents a potentially valuable building block for the synthesis of novel bioactive compounds.

Asymmetric Synthesis Approaches Utilizing the this compound Stereocenter (if applicable)

While this compound itself is achiral, its derivatives could possess stereocenters. For instance, functionalization of the cyclohexyl ring or the propan-1-ol side chain could introduce chirality. However, there is no published research on asymmetric synthesis approaches that specifically utilize a stereocenter derived from this molecule. In a hypothetical scenario, if a chiral center were present, asymmetric synthesis strategies would likely focus on diastereoselective or enantioselective transformations of the hydroxyl group or other introduced functionalities.

Total Synthesis Strategies Employing the this compound Scaffold

Currently, there are no documented total synthesis strategies that have employed this compound as a starting material or key intermediate. The utility of a building block in total synthesis is often demonstrated through its incorporation into the carbon skeleton of a complex natural product or a designed target molecule. The absence of such examples in the literature suggests that this specific compound has not yet been identified as a crucial component for the synthesis of known complex molecules.

Design and Synthesis of Structural Analogues and Derivatives of this compound for Research Purposes

The synthesis of analogues and derivatives of this compound would be a logical step in exploring the structure-activity relationships of potential drug candidates. Such modifications could be systematically investigated to fine-tune the properties of the molecule.

Modifications to the Cyclohexyl Ring and its Fluorination Pattern

Variations in the structure of the cyclohexyl ring could provide valuable insights. This could include altering the position of the difluoro group (e.g., 2,2- or 4,4-difluorocyclohexyl derivatives) or introducing additional substituents on the ring. The synthesis of such analogues would likely involve the deoxofluorination of the corresponding substituted cyclohexanones.

Table 1: Potential Modifications to the Cyclohexyl Ring

ModificationPotential Synthetic PrecursorDesired Property Modulation
2,2-Difluorocyclohexyl2-Substituted cyclohexanone (B45756)Altered dipole moment and conformational preferences
4,4-Difluorocyclohexyl4-Substituted cyclohexanoneChanges in steric profile and lipophilicity
Additional Ring SubstituentsSubstituted cyclohexanonesIntroduction of new functional groups for further reactions

Variations in the Propan-1-ol Side Chain Length and Functionalization

Modifications to the propan-1-ol side chain are also a key area for analogue design. The length of the alkyl chain could be extended or shortened, and the terminal alcohol could be converted into other functional groups.

Table 2: Potential Modifications to the Propan-1-ol Side Chain

ModificationReagent/Reaction TypePotential Application
Chain Extension/ShorteningGrignard reaction with appropriate electrophilesOptimization of linker length for biological targets
Oxidation of the AlcoholPCC, Swern, or Dess-Martin oxidationSynthesis of corresponding aldehyde or carboxylic acid
Conversion to Ether or EsterWilliamson ether synthesis, Fischer esterificationModulation of polarity and pharmacokinetic properties
Introduction of other functional groupsMitsunobu reaction, substitution reactionsDiversification for structure-activity relationship studies

Impact of the 3,3-Difluorocyclohexyl Motif on the Conformation and Reactivity of Derived Chemical Entities

The presence of the gem-difluoro group on the cyclohexyl ring is expected to have a significant impact on the conformational preferences and reactivity of the molecule. The strong C-F bonds and the electronegativity of fluorine can influence the electronic environment of the entire molecule.

The electron-withdrawing nature of the two fluorine atoms can influence the reactivity of the neighboring atoms. For instance, the acidity of the protons on the carbon atoms adjacent to the CF2 group may be slightly increased. However, the primary reactive center of this compound is the terminal hydroxyl group, which would undergo typical alcohol reactions. The steric bulk of the 3,3-difluorocyclohexyl group might influence the rate of these reactions.

Theoretical and Computational Studies on 3 3,3 Difluorocyclohexyl Propan 1 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Stability

No published studies utilizing Density Functional Theory (DFT) or other quantum chemical methods to specifically investigate the electronic structure and stability of 3-(3,3-Difluorocyclohexyl)propan-1-ol were found. Such calculations would be necessary to understand the molecule's fundamental properties.

Investigation of Molecular Orbitals and Electron Density Distribution

Information regarding the molecular orbitals (e.g., HOMO-LUMO gap) and the electron density distribution for this compound is not available in the current scientific literature.

Analysis of Bond Energies and Conformational Energy Landscape

A specific analysis of the bond energies within this compound and a detailed mapping of its conformational energy landscape are not present in published research. While general bond energy data for various chemical bonds exist, a specific computational analysis for this molecule is required for accurate representation.

Molecular Dynamics Simulations for Understanding Conformational Dynamics and Solvent Interactions

There are no available molecular dynamics simulation studies that focus on the conformational dynamics of this compound or its interactions with different solvents.

Computational Prediction of Reaction Pathways and Transition States for this compound Transformations

Computational studies predicting the reaction pathways and identifying the transition states for potential chemical transformations of this compound have not been reported in the scientific literature.

In Silico Analysis of Fluorine's Electronic and Steric Effects on the Compound's Reactivity and Conformation

While the electronic and steric effects of fluorine are a subject of general interest in computational chemistry, a specific in silico analysis detailing these effects on the reactivity and conformation of this compound is not available.

Advanced Analytical Methodologies for Research Scale Investigation of 3 3,3 Difluorocyclohexyl Propan 1 Ol

Chromatographic Separations (Gas Chromatography, High-Performance Liquid Chromatography) for Purity Assessment and Isolation in Research Syntheses

Chromatographic techniques are indispensable for the qualitative and quantitative analysis of 3-(3,3-Difluorocyclohexyl)propan-1-ol, allowing for the separation of the target compound from starting materials, byproducts, and other impurities. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is often dictated by the compound's volatility and thermal stability.

Gas Chromatography (GC) , particularly when equipped with a Flame Ionization Detector (FID), is a powerful tool for assessing the purity of volatile compounds. For a molecule like this compound, which possesses a sufficiently low boiling point, GC can provide high-resolution separation of isomers and related impurities. The selection of the stationary phase is critical; non-polar columns are often suitable for separating compounds based on boiling point, while more polar columns can differentiate based on dipole moment, which is particularly relevant for fluorinated compounds.

High-Performance Liquid Chromatography (HPLC) offers a versatile alternative, especially for less volatile or thermally sensitive compounds that may arise during synthesis. nih.gov Reverse-phase HPLC, utilizing a non-polar stationary phase (such as C18) and a polar mobile phase, is a common approach. Detection is typically achieved using a UV detector, although the lack of a strong chromophore in this compound may necessitate the use of other detectors like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) for accurate quantification. In research syntheses, preparative HPLC can be employed to isolate highly pure fractions of the target compound for further studies. sielc.com

Interactive Table 1: Illustrative Chromatographic Conditions for Purity Assessment

Parameter Gas Chromatography (GC) High-Performance Liquid Chromatography (HPLC)
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) 150 mm x 4.6 mm ID, 5 µm particle size (e.g., C18)
Mobile Phase/Carrier Gas Helium at 1 mL/min Isocratic: 60:40 Acetonitrile:Water
Injector Temperature 250 °C N/A
Oven Temperature Program 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min 30 °C
Detector Flame Ionization Detector (FID) at 300 °C UV at 210 nm or Refractive Index Detector (RID)
Injection Volume 1 µL (split ratio 50:1) 10 µL
Expected Retention Time Analyte-specific, dependent on volatility Analyte-specific, dependent on polarity

Hyphenated Techniques (GC-MS, LC-MS/MS) for Reaction Monitoring and Product Identification in Laboratory Settings

For unambiguous identification of this compound and the characterization of impurities or reaction byproducts, hyphenated techniques that couple chromatography with mass spectrometry are essential.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. nih.govjmchemsci.com As the separated components elute from the GC column, they are ionized (typically by electron ionization, EI), and the resulting fragmentation pattern provides a molecular fingerprint. This allows for the confident identification of this compound by matching its mass spectrum to a library or through manual interpretation. In a research context, GC-MS is invaluable for monitoring the progress of a reaction, allowing chemists to identify intermediates and byproducts in real-time.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another powerful tool, particularly for complex mixtures or when higher sensitivity and specificity are required. chromatographyonline.comresearchgate.net After separation by HPLC, the analyte is ionized, often using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The precursor ion corresponding to the protonated molecule [M+H]⁺ or an adduct is selected and fragmented to produce a characteristic set of product ions. This technique is highly specific and can be used to confirm the identity of the target compound even in complex matrices. chromatographyonline.comresearchgate.net LC-MS/MS is particularly useful for identifying unexpected reaction products or degradation products formed during synthesis and workup. nih.govacs.org

Interactive Table 2: Representative Mass Spectrometry Data for Product Identification

Technique Ionization Mode Precursor Ion (m/z) Key Fragment Ions (m/z) - Hypothetical Application
GC-MS Electron Ionization (EI) Molecular ion may be weak or absent Fragments from loss of H₂O, C₃H₇O, and cleavage of the cyclohexane (B81311) ring Confirmatory identification of the main product and volatile byproducts.
LC-MS/MS Electrospray Ionization (ESI+) [M+H]⁺ Product ions resulting from neutral loss of water and fragmentation of the alkyl chain and difluorocyclohexyl ring Reaction monitoring and identification of polar byproducts or less volatile intermediates.

Quantitative Nuclear Magnetic Resonance (qNMR) for Yield Determination and Stoichiometric Analysis in Synthetic Development

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary analytical method for determining the exact concentration, purity, and yield of a synthesized compound without the need for a specific reference standard of the analyte itself. ox.ac.uk This technique relies on the principle that the integrated signal intensity of a resonance in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.

For the yield determination of this compound, a known amount of an internal standard with a certified purity is added to a precisely weighed sample of the crude reaction mixture. reddit.com The internal standard should have a simple spectrum with at least one resonance that is well-resolved from the signals of the analyte and other components in the mixture. ox.ac.uk By comparing the integral of a specific proton signal of this compound with the integral of a known proton signal from the internal standard, the exact amount of the product can be calculated. ¹H NMR is most commonly used for this purpose due to its high sensitivity and the 100% natural abundance of the proton nucleus. Furthermore, ¹⁹F NMR can be a powerful complementary technique for fluorinated molecules, offering a wide chemical shift range and high sensitivity for fluorine-containing compounds. nih.gov

Interactive Table 3: Parameters for qNMR-Based Yield Determination

Parameter Description
Nucleus ¹H
Internal Standard A high-purity, non-volatile solid with sharp singlets that do not overlap with analyte signals (e.g., Maleic acid, 1,3,5-Trimethoxybenzene).
Solvent A deuterated solvent that fully dissolves both the analyte and the internal standard (e.g., CDCl₃, DMSO-d₆).
Relaxation Delay (d1) Set to at least 5 times the longest T1 relaxation time of both the analyte and the standard to ensure full relaxation of all nuclei.
Pulse Angle A 90° pulse is typically used to maximize the signal.
Data Processing Careful phasing and baseline correction are critical for accurate integration.
Calculation Yield is calculated based on the ratio of the integrals, the number of protons for each signal, the molecular weights, and the initial masses of the sample and standard. ox.ac.uk

Future Research Directions and Unexplored Potential of 3 3,3 Difluorocyclohexyl Propan 1 Ol in Academic Chemistry

Exploration of Novel Retrosynthetic Strategies for the 3-(3,3-Difluorocyclohexyl)propan-1-ol Core Structure

The development of efficient and scalable synthetic routes is paramount to unlocking the potential of this compound. Future research could focus on novel retrosynthetic disconnections that offer advantages in terms of step economy, stereocontrol, and substrate scope.

Key retrosynthetic approaches to investigate include:

Deoxyfluorination of a Ketone Precursor: A primary strategy involves the disconnection of the C-F bonds, leading back to a keto-alcohol or keto-ester precursor. The gem-difluoro group can be installed using modern deoxyfluorination reagents such as Deoxo-Fluor® or DAST (diethylaminosulfur trifluoride) on a corresponding cyclohexanone (B45756) derivative. beilstein-journals.orgnih.gov This approach allows for the late-stage introduction of fluorine, a valuable tactic in synthetic design.

Ring-Closing Metathesis (RCM): An alternative strategy could involve the construction of the difluorinated cyclohexane (B81311) ring via RCM of a suitably functionalized acyclic precursor already containing the gem-difluoro moiety. This would provide access to a variety of substituted analogues.

Side-Chain Elaboration: Disconnection of the C-C bond between the cyclohexane ring and the propanol (B110389) side chain suggests several forward-synthesis strategies. These could include the addition of an organometallic propyl synthon to a difluorocyclohexanone or the coupling of a difluorocyclohexyl halide with a three-carbon building block via cross-coupling reactions.

Table 1: Comparison of Potential Retrosynthetic Strategies
StrategyKey PrecursorPotential AdvantagesAnticipated Challenges
Deoxyfluorination3-(3-Oxocyclohexyl)propan-1-ol derivativeLate-stage fluorination, commercially available reagents. beilstein-journals.orgHarsh reaction conditions, potential for side reactions like rearrangement. researchgate.net
Organometallic Addition3,3-DifluorocyclohexanoneDirect C-C bond formation.Synthesis of the fluorinated ketone, control of addition stereochemistry.
Cross-Coupling1-Halo-3,3-difluorocyclohexaneModular approach, high functional group tolerance.Preparation of the organometallic coupling partner, catalyst selection.

Development of Derivatization Strategies for Advanced Chemical Materials Research

The primary alcohol functionality of this compound serves as a versatile handle for derivatization, enabling its use as a building block for advanced chemical materials.

Polymer Monomers: The alcohol can be readily converted into monomers for polymerization. For instance, esterification with acryloyl chloride or methacryloyl chloride would yield the corresponding acrylate (B77674) or methacrylate (B99206) monomers. The resulting polymers would incorporate the unique properties of the difluorocyclohexyl group, such as increased thermal stability, chemical resistance, and altered hydrophobicity, which are desirable for specialty coatings, optical materials, and fluorinated polymers.

Supramolecular Scaffolds: The facially polarized nature of fluorinated cyclohexanes can be exploited in supramolecular chemistry. rsc.org The molecule can be derivatized to introduce recognition motifs (e.g., hydrogen bond donors/acceptors, aromatic rings). The strong dipole moment induced by the C-F bonds could direct self-assembly processes, leading to the formation of liquid crystals, gels, or other organized structures. rsc.org The interplay between the fluorinated ring and other functional groups could lead to novel host-guest systems or self-assembled materials with tunable properties.

Table 2: Potential Derivatization Reactions for Materials Science
DerivativeReaction TypePotential ApplicationKey Property Influence
Acrylate/Methacrylate EsterEsterificationPolymer MonomerIncreased thermal stability, hydrophobicity, modified refractive index.
Carboxylic AcidOxidationSupramolecular SynthonHydrogen bonding, coordination chemistry.
UrethaneAddition to IsocyanatePolyurethane SynthesisEnhanced durability and chemical resistance.
AzideNucleophilic Substitution (via Tosylate)Click Chemistry LigandModular attachment to other scaffolds. mdpi.com

Investigation of this compound as a Chiral Auxiliary or Ligand Scaffold in Catalysis Research

While the parent molecule is achiral, the synthesis of enantiomerically pure derivatives could open avenues in asymmetric catalysis. Introducing stereocenters on the cyclohexane ring or modifying the propanol chain could transform the scaffold into a valuable chiral auxiliary or ligand backbone. wikipedia.orgsigmaaldrich.com

A chiral version of this alcohol, for instance, could be esterified with an achiral acid. The resulting bulky and sterically defined difluorocyclohexyl group could then effectively shield one face of an enolate, directing alkylation or aldol (B89426) reactions with high diastereoselectivity, similar to established auxiliaries like trans-2-phenyl-1-cyclohexanol. wikipedia.org Furthermore, the alcohol could be converted into phosphine (B1218219) or amine derivatives to serve as chiral ligands for transition metal catalysis. The electronic properties of the C-F bonds could influence the catalytic activity and selectivity of the metal center.

Integration of Computational Approaches for Rational Design of this compound Analogues with Tunable Reactivity

Computational chemistry provides powerful tools to predict the properties and reactivity of novel molecules, guiding synthetic efforts and minimizing trial-and-error experimentation. nih.govnih.gov For the this compound system, computational studies can provide critical insights.

Conformational Analysis: The presence of the gem-difluoro group significantly impacts the conformational equilibrium of the cyclohexane ring. Quantum mechanical calculations can determine the relative energies of chair, twist-boat, and boat conformations and the preferred axial or equatorial orientation of the propanol side chain.

Reactivity Prediction: Density Functional Theory (DFT) can be used to model transition states for proposed synthetic reactions, helping to predict reaction outcomes and identify potential mechanistic pathways or side reactions. researchgate.net

Property Simulation: Molecular dynamics (MD) simulations can be employed to understand how analogues of this molecule might behave in different environments, such as predicting their solubility or their interaction with other molecules in a material matrix. nih.gov This is crucial for the rational design of new materials or catalysts. researchgate.net

Addressing Unresolved Mechanistic Questions and Stereochemical Challenges in Fluorinated Cyclohexyl Chemistry

The synthesis of fluorinated cyclohexanes is often complicated by challenges in stereocontrol and unexpected reaction pathways. researchgate.net Research on the synthesis of this compound and its derivatives would provide an excellent platform to study these fundamental issues. Key questions to address include:

Stereocontrol in Fluorination: Investigating the stereochemical outcome of fluorinating precursors to this molecule can provide deeper insights into the mechanisms of fluorination reactions. For example, understanding the facial selectivity of adding fluorine to a cyclohexene (B86901) precursor is a significant challenge. beilstein-journals.orgnih.gov

Conformational Effects on Reactivity: The rigid conformational preferences induced by the gem-difluoro group can have long-range effects on the reactivity of the propanol side chain or other substituents. Studying these effects can lead to a better understanding of how fluorine substitution controls molecular shape and reactivity. beilstein-journals.org

Rearrangement Pathways: Deoxyfluorination reactions, in particular, are sometimes accompanied by skeletal rearrangements. researchgate.net Studying the synthesis of this target molecule could reveal new rearrangement pathways or provide a model system for understanding how to suppress them.

Opportunities for the Synthesis of Novel Fluorinated Building Blocks from this compound

Beyond its direct applications, this compound can serve as a versatile starting material for a library of novel fluorinated building blocks. researchgate.netresearchgate.net The simple transformation of the primary alcohol into other functional groups creates a range of valuable synthons for medicinal and materials chemistry.

Table 3: Novel Building Blocks Derivable from this compound
Target Building BlockSynthetic TransformationPotential Utility
3-(3,3-Difluorocyclohexyl)propanalMild Oxidation (e.g., PCC, DMP)Aldehyde for olefination, reductive amination.
3-(3,3-Difluorocyclohexyl)propanoic acidStrong Oxidation (e.g., Jones reagent)Amide coupling, ester synthesis.
1-(3-Azidopropyl)-3,3-difluorocyclohexaneMesylation followed by substitution with NaN₃"Click" chemistry, synthesis of amines and heterocycles.
1-(3-Bromopropyl)-3,3-difluorocyclohexaneBromination (e.g., PBr₃)Grignard reagent formation, cross-coupling reactions.

The development of a synthetic route to these building blocks would provide the wider chemistry community with access to the 3,3-difluorocyclohexyl motif, encouraging its incorporation into a diverse range of research programs.

Q & A

Q. What are the common synthetic routes for preparing 3-(3,3-Difluorocyclohexyl)propan-1-ol?

  • Methodological Answer : The synthesis typically involves fluorination of a cyclohexane precursor followed by propanol chain elongation. For example, difluorination of cyclohexanone derivatives can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor under anhydrous conditions . Subsequent propanol chain introduction may involve Grignard reactions or nucleophilic substitution with 3-bromopropanol. Key intermediates should be characterized via 1H^{1}\text{H}/19F^{19}\text{F} NMR and LC-MS to confirm regioselectivity and purity .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves and vapor-resistant goggles, due to potential respiratory and dermal irritation. Work in a fume hood to avoid inhalation. In case of exposure, immediately rinse with water (15 minutes for eyes, 10 minutes for skin) and seek medical evaluation for persistent symptoms. Spills should be contained with inert absorbents like vermiculite and disposed of as hazardous waste .

Q. How can researchers assess the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine chromatographic (HPLC with C18 columns, mobile phase: acetonitrile/water) and spectroscopic methods. 19F^{19}\text{F} NMR is particularly useful for confirming the presence and position of fluorine atoms. High-resolution mass spectrometry (HRMS) can validate molecular weight, while differential scanning calorimetry (DSC) assesses thermal stability and crystallinity .

Advanced Research Questions

Q. How does the difluorocyclohexyl moiety influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing effect of the difluoro group increases the electrophilicity of adjacent carbons, enhancing reactivity in SN2 reactions. To quantify this, conduct kinetic studies comparing reaction rates with non-fluorinated analogs. Use DFT calculations to map electron density distributions and identify reactive sites .

Q. What experimental strategies can elucidate interactions between this compound and biological targets (e.g., enzymes)?

  • Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. For enzyme inhibition assays, use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) and monitor activity via fluorescence quenching. Structural insights can be gained through X-ray crystallography or cryo-EM of protein-ligand complexes .

Q. How can reaction conditions be optimized for introducing fluorine atoms into similar cyclohexyl-propanol derivatives?

  • Methodological Answer : Screen fluorinating agents (e.g., Selectfluor, DAST) under varying temperatures (−78°C to reflux) and solvents (DCM, THF). Use 19F^{19}\text{F} NMR to track reaction progress and GC-MS to identify byproducts. For stereochemical control, chiral catalysts like Cinchona alkaloids can be tested .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.